tert-Butyl L-homoserinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl L-homoserinate is an organic compound that features a tert-butyl group attached to the amino acid homoserine
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl L-homoserinate can be synthesized through several methods. One common approach involves the esterification of L-homoserine with tert-butanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl L-homoserinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: this compound oxides.
Reduction: tert-Butyl L-homoserinol, tert-Butyl L-homoserinamines.
Substitution: Various tert-butyl substituted derivatives.
Scientific Research Applications
tert-Butyl L-homoserinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Serves as a probe in NMR studies to investigate protein-ligand interactions and protein folding.
Medicine: Explored for its potential in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl L-homoserinate involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl L-serinate
- tert-Butyl L-threoninate
- tert-Butyl L-cysteinate
Uniqueness
tert-Butyl L-homoserinate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a homoserine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-4-hydroxybutanoate |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)6(9)4-5-10/h6,10H,4-5,9H2,1-3H3/t6-/m0/s1 |
InChI Key |
ODSVALCFYQVYCG-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCO)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.